molecular formula C13H12BFO3 B1368690 (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid CAS No. 1072951-98-4

(4-((3-Fluorobenzyl)oxy)phenyl)boronic acid

Cat. No.: B1368690
CAS No.: 1072951-98-4
M. Wt: 246.04 g/mol
InChI Key: HLPBNLKHBWJWNP-UHFFFAOYSA-N
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Description

“(4-((3-Fluorobenzyl)oxy)phenyl)boronic acid” is a chemical compound with the empirical formula C13H12BFO3 . It is used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .


Synthesis Analysis

The synthesis of “this compound” involves several steps, but the exact process is not detailed in the available resources .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring attached to a boronic acid group via an oxygen atom. The phenyl ring is further substituted with a fluorobenzyl group .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions, particularly coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .


Physical And Chemical Properties Analysis

“this compound” is a solid substance with a melting point of 159-164 °C . Its molecular weight is 246.04 g/mol . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 425.0±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

Applications in Imaging and Diagnosis

Tumor Imaging and Boron Neutron Capture Therapy (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid derivatives have been investigated for their potential in tumor imaging and boron neutron capture therapy (BNCT). Studies with 4-borono-2-[18F]fluoro-D,L-phenylalanine ([18F]FBPA), a compound structurally related to this compound, showed promising results in the imaging of melanoma using positron emission tomography (PET). The compound demonstrated high uptake in melanoma cells and stability against metabolic alteration, indicating potential for providing high-contrast tumor images (Ishiwata et al., 1991; Ishiwata et al., 1992).

Electrochemical Biosensors Derivatives of boronic acids, including this compound, have been used to construct electrochemical biosensors. These biosensors utilize the unique properties of boronic acids to detect various biomolecules such as sugars, glycated hemoglobin (HbA1c), fluoride ions, and more. The electrochemical activity of these compounds allows for the development of sensors that can be used in medical diagnostics, such as non-enzymatic glucose sensors and HbA1c sensors for monitoring blood glucose levels (Wang et al., 2014).

Medical Diagnostics and Treatment Boron-containing compounds like this compound have found applications in medical diagnostics and treatment. The fluorescence properties of certain boron-containing compounds, such as BODIPY, make them useful for bioimaging and labeling biomolecules. These compounds have been used to modify drug micro- and nanocarriers to improve therapeutic effects in cancer treatment and allow real-time in vitro and in vivo imaging of the drug carriers (Marfin et al., 2017).

Advantages and Therapeutic Applications

Boron Neutron Capture Therapy (BNCT) The boron-containing compounds have been extensively researched for their applications in BNCT, a targeted radiation therapy for treating cancer. For instance, compounds like 4-borono-2-[18F]fluoro-D,L-phenylalanine show potential for being used as tracers in PET imaging, which is crucial for BNCT treatment planning and monitoring (Ishiwata et al., 1991).

Boronic Acid Drugs Boronic acids have been integrated into drug discovery endeavors due to their ability to potentially enhance the potency and improve the pharmacokinetic profiles of drugs. This has led to the approval of several boronic acid drugs by regulatory authorities like the FDA and Health Canada, with many others in clinical trials (Plescia & Moitessier, 2020).

Drug Delivery Systems The unique properties of boronic acid compounds make them suitable for developing drug delivery systems. Their structural versatility and the ease of chemical modifications allow for the creation of innovative multifunctional nanocarriers, offering significant advantages in drug delivery and treatment efficacy (Marfin et al., 2017).

Safety and Hazards

“(4-((3-Fluorobenzyl)oxy)phenyl)boronic acid” is classified as harmful if swallowed . It is advised to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes . Personal protective equipment should be used when handling this chemical .

Future Directions

The future directions for “(4-((3-Fluorobenzyl)oxy)phenyl)boronic acid” are not specified in the available resources .

Biochemical Analysis

Biochemical Properties

(4-((3-Fluorobenzyl)oxy)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition. This compound is known to interact with serine proteases, a class of enzymes that play a vital role in various physiological processes. The boronic acid moiety of this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is of particular interest in the development of protease inhibitors for therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. By inhibiting the proteasome, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy. Additionally, this compound can affect gene expression by modulating the activity of transcription factors that are regulated by proteasomal degradation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the active sites of target enzymes. The boronic acid group of the compound forms a tetrahedral adduct with the hydroxyl group of the active site serine residue in serine proteases. This interaction mimics the transition state of the enzyme’s natural substrate, thereby inhibiting the enzyme’s activity. Furthermore, this compound can also interact with other biomolecules, such as transcription factors, by forming reversible covalent bonds, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as pH and temperature. Under physiological conditions, this compound is relatively stable, but it can undergo hydrolysis over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of proteasome inhibition and apoptosis induction .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to off-target interactions and the accumulation of the compound in tissues .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to its role as an enzyme inhibitor. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and excretion. The metabolic products of this compound can also interact with other enzymes and biomolecules, potentially leading to secondary effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum. The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals. For example, the presence of nuclear localization signals can direct this compound to the nucleus, where it can interact with transcription factors and influence gene expression .

Properties

IUPAC Name

[4-[(3-fluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPBNLKHBWJWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC(=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584760
Record name {4-[(3-Fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-98-4
Record name {4-[(3-Fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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